N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
This compound is a synthetic small molecule characterized by a piperidine core substituted with a 4-chlorobenzenesulfonyl group at the 1-position and an ethyl chain at the 2-position. The ethyl chain is further functionalized with an ethanediamide bridge, linking it to a 2-(furan-2-yl)ethyl group. Key structural features include:
- Piperidin-2-yl scaffold: Provides conformational rigidity, common in bioactive molecules targeting central nervous system (CNS) receptors .
- Ethanediamide linker: Enhances hydrogen-bonding capacity and modulates solubility.
- Furan-2-yl group: Introduces aromatic heterocyclic character, influencing lipophilicity and binding interactions.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c22-16-6-8-19(9-7-16)31(28,29)25-14-2-1-4-17(25)10-12-23-20(26)21(27)24-13-11-18-5-3-15-30-18/h3,5-9,15,17H,1-2,4,10-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQIJMZMIEOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzenesulfonyl Group: The piperidine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with ethanediamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the chlorobenzene moiety.
Scientific Research Applications
N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogous molecules from literature, focusing on structural motifs and inferred pharmacological implications.
Structural and Functional Insights:
Piperidine Substitution :
- The target compound’s piperidin-2-yl group contrasts with W-15’s 2-piperidinylidene and ’s 4-piperidinyl . Positional differences influence conformational flexibility and receptor binding. For example, W-15’s unsaturated piperidinylidene may enhance opioid receptor affinity, while the target compound’s saturated piperidine could favor alternative targets .
Sulfonamide vs. Ethanediamide Linkers :
- W-15 and the compound utilize sulfonamide groups directly attached to the piperidine, whereas the target compound employs an ethanediamide bridge . This linker may improve solubility but reduce membrane permeability compared to sulfonamides .
Furan’s electron-rich nature may also engage in unique π-π stacking interactions .
Electron-Withdrawing Groups :
- The 4-chlorobenzenesulfonyl moiety is shared with W-15, suggesting resistance to oxidative metabolism. In contrast, ’s 4-fluorobenzo[d]thiazol introduces fluorine’s electronegativity, which can enhance binding specificity .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., –5) use GP1 methods and silica gel chromatography, suggesting the target compound could be synthesized via similar routes .
- Pharmacological Hypotheses: The ethanediamide-furan combination may reduce opioid receptor affinity compared to W-15 but increase selectivity for non-opioid CNS targets (e.g., sigma or NMDA receptors). The absence of a phenylethyl group (as in W-15) likely diminishes μ-opioid activity, aligning with trends where furan derivatives exhibit divergent bioactivity .
Biological Activity
N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound belonging to the class of arylsulfonyl oxalamides. Its unique structural features suggest significant biological activity, particularly in modulating various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H26ClN3O4S, with a molecular weight of 463.98 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a furan moiety, which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the presence of the piperidine ring allows for effective binding to G protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways. The sulfonyl group may enhance the compound's inhibitory properties against certain enzymes, potentially leading to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticancer properties. For instance, research on related compounds has shown efficacy against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). These studies often utilize MTT assays to evaluate cell viability and flow cytometry for assessing cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound's sulfonamide structure suggests potential for enzyme inhibition. Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis. The specific interactions and inhibition mechanisms require further investigation but indicate promising avenues for therapeutic applications in metabolic disorders and cancer treatment.
Case Studies and Research Findings
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable pharmacokinetic properties due to its piperidine structure. Generally, compounds in this class are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
